DL-Threonine

Description

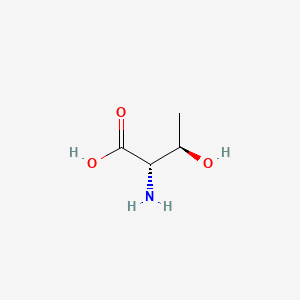

Structure

2D Structure

Properties

IUPAC Name |

2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015364 | |

| Record name | 2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma | |

| Record name | DL-Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2 | |

| Record name | Allothreonine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-hydroxy-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Allothreonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Allothreonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 144-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-HYDROXY-BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760PJT2SS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of DL-Threonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine is a racemic mixture of the essential amino acid threonine, a vital component of proteins with a unique hydroxyl group that imparts specific chemical properties. As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet.[1] In the pharmaceutical and biotechnology sectors, understanding the precise chemical and structural characteristics of this compound is fundamental for its application in drug formulation, as a chiral intermediate in synthesis, and in various biotechnological processes. This guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for the analysis of this compound.

Chemical Structure and Stereochemistry

This compound, systematically named (2RS,3SR)-2-amino-3-hydroxybutanoic acid, is an α-amino acid with two chiral centers, leading to four possible stereoisomers.[2] The "DL" designation indicates a racemic mixture of D-Threonine and L-Threonine. The structure features a carboxyl group, an amino group attached to the α-carbon, and a secondary hydroxyl group on the β-carbon of its side chain. This hydroxyl group is a key feature, allowing for post-translational modifications such as glycosylation and phosphorylation in its L-isomeric form within proteins.[3]

Stereoisomers of Threonine:

-

(2S,3R)-2-amino-3-hydroxybutanoic acid (L-Threonine)

-

(2R,3S)-2-amino-3-hydroxybutanoic acid (D-Threonine)

-

(2S,3S)-2-amino-3-hydroxybutanoic acid (L-allothreonine)

-

(2R,3R)-2-amino-3-hydroxybutanoic acid (D-allothreonine)

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various solvents, its stability, and its potential interactions in biological and chemical systems.

| Property | Value | Reference(s) |

| IUPAC Name | (2RS,3SR)-2-amino-3-hydroxybutanoic acid | [4] |

| Chemical Formula | C4H9NO3 | [4] |

| Molecular Weight | 119.12 g/mol | |

| Melting Point | 244 °C (decomposes) | |

| Boiling Point | 345.8 ± 32.0 °C at 760 mmHg | |

| pKa (α-carboxyl) | ~2.09 | |

| pKa (α-amino) | ~9.10 | |

| Isoelectric Point (pI) | ~5.60 | |

| Solubility in Water | 20.1 g/100 mL at 25 °C | |

| Solubility in Ethanol | Insoluble |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3200 | O-H and N-H stretching (from hydroxyl and amino groups) |

| ~2960-3170 | C-H stretching |

| ~1637-1410 | C=O stretching (from the carboxylate group) |

| ~1500-1600 | N-H bending |

| ~1000-1200 | C-O stretching (from the hydroxyl and carboxyl groups) |

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.3 | Doublet | -CH₃ (γ-carbon) |

| ~3.6 | Doublet | α-CH |

| ~4.2 | Quartet | β-CH |

¹³C NMR (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~22.18 | -CH₃ (γ-carbon) |

| ~63.17 | α-CH |

| ~68.68 | β-CH |

| ~175.69 | -COOH (carboxyl carbon) |

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of this compound can be determined using a capillary melting point apparatus.

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. Due to decomposition, the observation of darkening or gas evolution should also be noted.

Determination of pKa Values by Titration

Methodology: The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups can be determined by acid-base titration.

-

A known concentration of this compound (e.g., 0.1 M) is prepared in deionized water.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The first midpoint corresponds to pKa1 (carboxyl group), and the second midpoint corresponds to pKa2 (amino group).

Determination of Solubility

Methodology: The solubility of this compound in a given solvent (e.g., water) can be determined by the gravimetric method.

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

The solvent is evaporated from the supernatant (e.g., in a drying oven at a temperature below the decomposition point).

-

The container with the dried solute is weighed, and the mass of the dissolved this compound is determined.

-

Solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL).

Acquisition of NMR Spectra

Methodology: ¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.

-

A sample of this compound is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for amino acids.

-

The solution is transferred to an NMR tube.

-

For ¹H NMR, a standard one-dimensional proton experiment is performed.

-

For ¹³C NMR, a proton-decoupled ¹³C experiment is typically run to simplify the spectrum and improve sensitivity.

-

The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal or external standard.

Acquisition of IR Spectrum

Methodology: An infrared spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically using a KBr pellet or Attenuated Total Reflectance (ATR) accessory.

For KBr Pellet:

-

A small amount of this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).

-

The mixture is pressed under high pressure to form a transparent or translucent pellet.

-

The pellet is placed in the sample holder of the FTIR spectrometer.

-

A background spectrum of the empty sample compartment is collected, followed by the sample spectrum.

For ATR:

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded.

Signaling and Metabolic Pathways

Threonine is involved in several key metabolic pathways. The following diagram illustrates a simplified overview of the biosynthesis and degradation of threonine.

Caption: Simplified overview of threonine biosynthesis and degradation pathways.

Experimental Workflow: Chiral Resolution of this compound

The separation of the D- and L-enantiomers from a racemic this compound mixture is a common requirement in pharmaceutical synthesis. The following diagram outlines a general workflow for chiral resolution.

Caption: General workflow for the chiral resolution of this compound.

References

The Dichotomy of a Chiral Molecule: An In-depth Technical Guide on the Biological Role of DL-Threonine in Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonine, an essential amino acid, is a fundamental component of protein synthesis. Its chirality gives rise to two stereoisomers, L-Threonine and D-Threonine. While L-Threonine is the proteinogenic and biologically active form, the role of D-Threonine, particularly when present in a racemic mixture (DL-Threonine), is of significant interest in the fields of biochemistry, drug development, and cellular biology. This technical guide provides a comprehensive overview of the distinct biological roles of L- and D-Threonine in the context of protein synthesis, detailing the molecular mechanisms of L-Threonine's incorporation and the inhibitory effects of D-Threonine. This document outlines experimental protocols for studying these effects and presents key signaling pathways and logical frameworks through detailed visualizations.

The Canonical Role of L-Threonine in Protein Synthesis

L-Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its role in protein synthesis is multifaceted, serving as a building block for nascent polypeptide chains and as a signaling molecule that modulates cellular metabolism.

Incorporation into Polypeptides

The primary role of L-Threonine is its incorporation into proteins, a process mediated by the ribosomal machinery. This process begins with the specific recognition and activation of L-Threonine by its cognate aminoacyl-tRNA synthetase, threonyl-tRNA synthetase (ThrRS). ThrRS exhibits a high degree of stereospecificity, ensuring that only L-Threonine is charged onto its corresponding tRNA (tRNAThr).[2][3][4] This high fidelity is crucial for the correct synthesis of functional proteins. The ThrRS active site contains a zinc ion that plays a critical role in discriminating against other amino acids, including the isosteric valine.[4] Once charged, the L-threonyl-tRNAThr is delivered to the ribosome, where it participates in the elongation of the polypeptide chain, as dictated by the mRNA codon.

L-Threonine as a Signaling Molecule

Beyond its role as a protein constituent, L-Threonine also functions as a signaling molecule, most notably in the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway. The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis. Amino acids, including L-Threonine, signal to mTORC1, promoting its activation. This activation leads to the phosphorylation of downstream effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn enhance protein synthesis.

The Non-Canonical Role and Inhibitory Effects of D-Threonine

D-amino acids are not typically incorporated into proteins in eukaryotes and are often referred to as "unnatural" amino acids. The presence of D-Threonine can interfere with the canonical process of protein synthesis.

Discrimination by the Translational Machinery

The cellular machinery of protein synthesis has evolved to be highly specific for L-amino acids. This discrimination occurs at several key steps:

-

Aminoacyl-tRNA Synthetases: As mentioned, ThrRS possesses a high degree of stereoselectivity and does not efficiently charge D-Threonine onto tRNAThr.

-

The Ribosome: The ribosome itself acts as a chiral discriminator. While some studies have shown that D-amino acids can be incorporated into proteins to a limited extent, particularly in in vitro systems with modified ribosomes, the efficiency is significantly lower than for L-amino acids. The presence of a D-amino acid at the C-terminus of a nascent polypeptide chain can lead to translation arrest.

Metabolic Fate of D-Threonine

While not utilized in protein synthesis, D-Threonine can be metabolized. Some organisms possess enzymes such as D-amino acid oxidase, which can degrade D-amino acids. Additionally, certain bacteria have been found to contain threonine racemases, enzymes that can interconvert L- and D-Threonine.

Biological Implications of this compound

Data Presentation

Table 1: L-Threonine in Cell Culture Media

| Cell Culture Medium | Typical L-Threonine Concentration (mg/L) | Molar Concentration (mM) |

| DMEM | 95.2 | 0.8 |

| RPMI-1640 | 23.8 | 0.2 |

| Ham's F-12 | 11.9 | 0.1 |

| MEM | 47.6 | 0.4 |

This table presents typical concentrations of L-Threonine in commonly used cell culture media. These values can vary between specific formulations.

Table 2: Effects of D-Amino Acid Incorporation on Protein Synthesis

| D-Amino Acid | System | Effect | Reference |

| D-Methionine | In vitro translation with modified ribosomes | Enhanced incorporation compared to wild-type | |

| D-Phenylalanine | In vitro translation with modified ribosomes | Enhanced incorporation compared to wild-type | |

| General D-amino acids | Bacterial ribosome | Strong discrimination against incorporation | |

| Peptidyl-D-aa-tRNA | Bacterial ribosome | Can induce translation arrest |

Experimental Protocols

In Vitro Protein Synthesis Assay to Assess D-Threonine Inhibition

This protocol describes a method to quantify the inhibitory effect of D-Threonine on in vitro protein synthesis.

Materials:

-

Rabbit reticulocyte lysate in vitro translation kit

-

L-[35S]-Methionine

-

Complete amino acid mixture (minus methionine)

-

L-Threonine stock solution (100 mM)

-

D-Threonine stock solution (100 mM)

-

Luciferase control RNA

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

Procedure:

-

Prepare reaction mixtures according to the in vitro translation kit manufacturer's instructions.

-

Set up a series of reactions with a fixed concentration of L-Threonine (e.g., 0.1 mM) and varying concentrations of D-Threonine (e.g., 0, 0.1, 0.5, 1, 5, 10 mM).

-

Include a positive control with only L-Threonine and a negative control with no added threonine.

-

Add L-[35S]-Methionine to each reaction to radiolabel newly synthesized proteins.

-

Initiate the reactions by adding the luciferase control RNA.

-

Incubate the reactions at 30°C for 90 minutes.

-

Stop the reactions by placing them on ice.

-

Precipitate the proteins by adding cold 10% TCA.

-

Collect the precipitated protein on glass fiber filters and wash with 5% TCA and then ethanol.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition for each D-Threonine concentration relative to the L-Threonine-only control.

Cell Culture-Based Assay of this compound's Effect on Cell Growth and Protein Content

This protocol outlines a method to evaluate the impact of this compound on mammalian cell proliferation and total protein content.

Materials:

-

Mammalian cell line (e.g., HEK293, CHO)

-

Threonine-free cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

L-Threonine stock solution (100 mM)

-

This compound stock solution (containing 50 mM L- and 50 mM D-Threonine)

-

Cell counting solution (e.g., Trypan blue)

-

BCA Protein Assay Kit

Procedure:

-

Culture cells in complete medium to 80% confluency.

-

Wash the cells with phosphate-buffered saline (PBS) and seed them into 6-well plates in threonine-free medium supplemented with 10% dFBS.

-

Supplement the medium in different wells with:

-

No threonine (negative control)

-

Physiological concentration of L-Threonine (e.g., 0.4 mM)

-

A range of this compound concentrations (e.g., 0.4 mM, 0.8 mM, 1.6 mM total threonine).

-

-

Incubate the cells for 48-72 hours.

-

At the end of the incubation period, harvest the cells by trypsinization.

-

Determine the viable cell number using a hemocytometer or automated cell counter with trypan blue exclusion.

-

Lyse a separate aliquot of cells and determine the total protein concentration using the BCA Protein Assay Kit.

-

Analyze the data to compare cell proliferation and total protein content across the different conditions.

Mandatory Visualizations

Caption: L-Threonine-mediated activation of the mTORC1 signaling pathway.

Caption: Experimental workflow for investigating this compound's effects.

Caption: Logical diagram of stereoisomer discrimination in protein synthesis.

Conclusion

The biological role of this compound in protein synthesis is a tale of two isomers. L-Threonine is indispensable, serving as a vital substrate and a key signaling molecule that promotes the synthesis of proteins. In stark contrast, D-Threonine acts as an imposter, with the cellular machinery actively discriminating against its incorporation at multiple levels, from tRNA charging to ribosomal elongation. The presence of D-Threonine in a racemic mixture can therefore be expected to have an inhibitory effect on protein synthesis, the extent of which is dependent on its concentration and the specific cellular context. For researchers in drug development, understanding this chiral dichotomy is crucial, as the stereochemistry of amino acid-based therapeutics can profoundly impact their efficacy and toxicity. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the detailed investigation of the nuanced roles of threonine stereoisomers in biological systems. Further research to quantify the inhibitory kinetics of D-Threonine and to explore the potential for its limited incorporation under specific physiological or pathological conditions will undoubtedly yield valuable insights into the plasticity of the protein synthesis machinery.

References

- 1. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transfer RNA-mediated editing in threonyl-tRNA synthetase. The class II solution to the double discrimination problem - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-Threonine as a Glycine Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic conversion of DL-Threonine into glycine (B1666218), a critical process with implications for various physiological functions, including neurotransmission and the synthesis of essential biomolecules. This document provides a comprehensive overview of the core biochemical pathway, enzymatic kinetics, and regulatory mechanisms, supported by quantitative data and detailed experimental methodologies.

Introduction: The Significance of the Threonine-Glycine Axis

Threonine, an essential amino acid, serves as a crucial precursor for the synthesis of glycine, a non-essential amino acid with diverse and vital roles in the body. Glycine is a key component of proteins, particularly collagen, and functions as an inhibitory neurotransmitter in the central nervous system.[1] It is also a fundamental building block for the synthesis of purines, porphyrins, and glutathione. The metabolic pathway that converts threonine to glycine is therefore of significant interest in the fields of biochemistry, neuroscience, and drug development. This guide will focus on the primary enzymatic pathway responsible for this conversion, its regulation, and the experimental approaches used to study it. While this compound contains both D- and L-isomers, the metabolic pathway for glycine synthesis is specific to L-Threonine.

The Core Metabolic Pathway: A Two-Step Enzymatic Conversion

The primary pathway for the conversion of L-Threonine to glycine is a two-step process that occurs within the mitochondria and involves the sequential action of two key enzymes: L-Threonine Dehydrogenase and 2-amino-3-ketobutyrate Coenzyme A ligase.[2][3]

Step 1: Oxidation of L-Threonine by L-Threonine Dehydrogenase

The initial step is the NAD+-dependent oxidation of L-Threonine to 2-amino-3-ketobutyrate, catalyzed by L-Threonine Dehydrogenase (TDH; EC 1.1.1.103).[2]

L-Threonine + NAD+ ⇌ 2-Amino-3-ketobutyrate + NADH + H+

Step 2: Conversion of 2-Amino-3-ketobutyrate to Glycine and Acetyl-CoA

The unstable intermediate, 2-amino-3-ketobutyrate, is then cleaved by 2-amino-3-ketobutyrate Coenzyme A ligase (also known as glycine acetyltransferase; KBL or GCAT; EC 2.3.1.29), yielding glycine and acetyl-CoA.[4]

2-Amino-3-ketobutyrate + CoA-SH → Glycine + Acetyl-CoA

The acetyl-CoA produced in this reaction can then enter the citric acid cycle for energy production.

Diagram of the Threonine to Glycine Conversion Pathway

Caption: The two-step enzymatic conversion of L-Threonine to Glycine.

Quantitative Data: Enzyme Kinetics

The efficiency of the threonine to glycine conversion is determined by the kinetic properties of the enzymes involved. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Reference |

| L-Threonine Dehydrogenase | Escherichia coli | L-Threonine | 0.5 - 1.2 | 0.018 - 0.045 | |

| Saccharomyces cerevisiae | L-Threonine | 0.3 | - | ||

| Chicken Liver Mitochondria | L-Threonine | 8.4 | - | ||

| Rat Liver Mitochondria | L-Threonine | 1.0 - 2.0 | - | ||

| 2-amino-3-ketobutyrate Coenzyme A ligase | Escherichia coli | 2-Amino-3-ketobutyrate | 0.04 | 2.5 | |

| Bovine Liver Mitochondria | 2-Amino-3-ketobutyrate | 0.05 | - |

Experimental Protocols

This section outlines the general methodologies for assaying the activity of the key enzymes in the threonine to glycine conversion pathway.

L-Threonine Dehydrogenase Activity Assay

This assay measures the rate of NAD+ reduction to NADH, which is spectrophotometrically monitored at 340 nm.

Principle: The increase in absorbance at 340 nm is directly proportional to the rate of NADH formation and thus to the activity of L-Threonine Dehydrogenase.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5

-

Substrate Solution: 100 mM L-Threonine in assay buffer

-

Cofactor Solution: 10 mM NAD+ in assay buffer

-

Enzyme preparation (e.g., mitochondrial extract, purified enzyme)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+ solution, and the enzyme preparation in a cuvette.

-

Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the L-Threonine substrate solution.

-

Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

2-amino-3-ketobutyrate Coenzyme A Ligase Activity Assay

The activity of this enzyme can be measured by monitoring the disappearance of the substrate 2-amino-3-ketobutyrate or the formation of glycine. A common method involves a coupled assay with L-Threonine Dehydrogenase.

Principle: In the presence of excess L-Threonine Dehydrogenase and its substrates, the rate of NADH oxidation (decrease in absorbance at 340 nm) is proportional to the activity of 2-amino-3-ketobutyrate Coenzyme A ligase as it consumes the 2-amino-3-ketobutyrate produced.

Materials:

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.5

-

Substrate Solution: 10 mM Glycine in assay buffer

-

Cofactor Solutions: 2 mM Acetyl-CoA and 0.2 mM NADH in assay buffer

-

Purified L-Threonine Dehydrogenase

-

Enzyme preparation containing 2-amino-3-ketobutyrate Coenzyme A ligase

Procedure:

-

Combine the assay buffer, glycine, acetyl-CoA, NADH, and L-Threonine Dehydrogenase in a cuvette.

-

Add the enzyme preparation containing 2-amino-3-ketobutyrate Coenzyme A ligase.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is used to calculate the enzyme activity.

Regulatory Mechanisms and Signaling Pathways

The conversion of threonine to glycine is a regulated process, influenced by the availability of substrates and the metabolic state of the cell.

Substrate Availability

The intracellular concentrations of L-Threonine and NAD+ are primary determinants of the rate of the initial step catalyzed by L-Threonine Dehydrogenase. Similarly, the availability of Coenzyme A influences the second step.

Allosteric Regulation

While direct allosteric regulation of L-Threonine Dehydrogenase and 2-amino-3-ketobutyrate Coenzyme A ligase by downstream metabolites like glycine is not well-documented, other enzymes in the broader threonine metabolic network are subject to such control. For instance, threonine deaminase, which catalyzes an alternative catabolic pathway for threonine, is allosterically inhibited by isoleucine, a downstream product. This highlights the intricate feedback mechanisms that govern amino acid homeostasis.

Diagram of the Regulatory Influences on Threonine Metabolism

Caption: Regulatory inputs influencing the metabolic fate of L-Threonine.

In Vivo Evidence and Physiological Relevance

Studies in various animal models have demonstrated the in vivo conversion of threonine to glycine. For instance, research in growing pigs has shown that a significant portion of glycine synthesis occurs via the threonine dehydrogenase pathway, particularly in the pancreas. Supplementation with L-Threonine has been shown to increase glycine concentrations in the central nervous system of rats, highlighting the importance of this pathway for neurotransmitter synthesis.

The Metabolic Fate of D-Threonine

The enzymes involved in the primary pathway of glycine synthesis from threonine exhibit stereospecificity for the L-isomer of threonine. While the precise metabolic fate of D-Threonine is not as well-characterized, it is generally not considered a significant precursor for glycine synthesis in mammals. D-amino acids are typically metabolized by D-amino acid oxidase, leading to their deamination and conversion to α-keto acids.

Conclusion

The conversion of this compound to glycine, primarily through the enzymatic actions of L-Threonine Dehydrogenase and 2-amino-3-ketobutyrate Coenzyme A ligase on the L-isomer, is a fundamental metabolic process. This pathway is crucial for maintaining glycine homeostasis, which is essential for a myriad of physiological functions. For researchers and professionals in drug development, a thorough understanding of this pathway, its kinetics, and its regulation is critical for developing therapeutic strategies that target glycine metabolism and for assessing the nutritional and pharmacological effects of threonine supplementation. Further research is warranted to fully elucidate the regulatory networks governing this pathway and to quantify its contribution to glycine pools in various tissues under different physiological and pathological conditions.

References

- 1. Formation of glycine and aminoacetone from L-threonine by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The human L-threonine 3-dehydrogenase gene is an expressed pseudogene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-dimensional structure of 2-amino-3-ketobutyrate CoA ligase from Escherichia coli complexed with a PLP-substrate intermediate: inferred reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine C-acetyltransferase - Wikipedia [en.wikipedia.org]

DL-Threonine's Crucial Role in Gut Health and Immunity: An In-depth Technical Guide

Disclaimer: The vast majority of available research has been conducted on L-Threonine (B559522), the biologically active isomer of threonine. Data specifically on the racemic mixture DL-Threonine in the context of gut health and immunity is scarce. This guide is therefore based on the extensive findings related to L-Threonine, with the assumption that its effects are representative of the primary biological activity of the DL-form.

Introduction

Threonine, an indispensable amino acid, is a cornerstone of gut health and a critical modulator of the immune system. As the third limiting amino acid in the diets of many monogastric animals, its adequate provision is paramount for optimal growth and physiological function. A substantial portion of dietary threonine is utilized by the gastrointestinal tract for the synthesis of mucosal proteins, most notably mucin, which constitutes the protective mucus layer of the intestine. This function is vital for preserving the integrity of the gut barrier, thwarting pathogen invasion, and facilitating proper nutrient absorption. Furthermore, threonine is indispensable for a robust immune response, serving as a key building block of immunoglobulins and participating in the regulation of cytokine production and immune cell activity.

This technical guide offers a comprehensive overview of the multifaceted roles of threonine in gut health and immunity, with a detailed focus on the underlying physiological and molecular mechanisms. It is designed for researchers, scientists, and professionals in drug development who are exploring the therapeutic and nutritional applications of threonine. This document synthesizes key quantitative data from a range of animal studies, outlines pertinent experimental protocols, and provides visual representations of the critical signaling pathways involved.

The Role of Threonine in Gut Health

Intestinal Morphology

Threonine is fundamental to the structural maintenance and development of the intestinal mucosa. Sufficient dietary threonine is linked to an increase in villus height and a greater villus height to crypt depth ratio, which are indicative of an expanded surface area for nutrient absorption and a healthy, functional gut epithelium.[1][2][3]

Table 1: Effects of L-Threonine Supplementation on Intestinal Morphology

| Animal Model | Threonine Level | Intestinal Segment | Villus Height (μm) | Crypt Depth (μm) | Villus Height:Crypt Depth Ratio | Reference |

| Broilers (21d) | Control (0.787% Thr) | Jejunum | 785.3 | 132.6 | 5.92 | [2] |

| + 1 g/kg L-Thr | Jejunum | 856.2 | 128.4 | 6.67 | [2] | |

| + 3 g/kg L-Thr | Jejunum | 924.7 | 125.1 | 7.39 | ||

| Nursery Pigs (14d) | 100% NRC SID Thr | Jejunum | 450 | 230 | 1.96 | |

| 115% NRC SID Thr | Jejunum | 510 | 240 | 2.13 | ||

| Laying Hens (12wk) | Low CP (0.45% Thr) | Ileum | 480 | 120 | 4.0 | |

| Low CP + 0.3% L-Thr | Ileum | 550 | 115 | 4.78 |

Statistically significant increase compared to the control/lower threonine group. CP: Crude Protein, NRC: National Research Council, SID: Standardized Ileal Digestible

Mucus Production and Gut Barrier Function

A cardinal function of threonine in the gut is its incorporation into mucin, a glycoprotein (B1211001) that is the principal component of the protective mucus layer. This layer serves as a physical barricade against pathogens and toxins and lubricates the intestinal surface. Supplementation with threonine has been demonstrated to augment the number of goblet cells (the cells responsible for mucin production) and elevate the expression of mucin genes, such as MUC2, thereby fortifying the integrity of the gut barrier.

Table 2: Effects of L-Threonine Supplementation on Goblet Cell Density and Mucin Gene Expression

| Animal Model | Threonine Level | Intestinal Segment | Goblet Cell Density (cells/villus) | MUC2 mRNA Expression (relative to control) | Reference |

| Broilers (21d) | Control (0.787% Thr) | Jejunum | 15.2 | 1.00 | |

| + 3 g/kg L-Thr | Jejunum | 21.5 | 1.45 | ||

| Nursery Pigs (14d) | 100% NRC SID Thr | Jejunum | 12.8 | Not Measured | |

| 115% NRC SID Thr | Jejunum | 15.6 | Not Measured | ||

| Laying Hens (8wk) | 0.47% Thr (NRC) | Ileum | Not Measured | 1.00 | |

| 0.87% Thr | Ileum | Not Measured | 1.62 |

Statistically significant increase compared to the control/lower threonine group.

The Role of Threonine in Gut Immunity

Threonine is an essential element for a proficient immune system, especially within the gut-associated lymphoid tissue (GALT). It is vital for the synthesis of immunoglobulins (antibodies) and contributes to the modulation of cytokine expression, which are the signaling molecules that orchestrate inflammation and immune responses.

Immunoglobulin Production

As a major constituent of immunoglobulins, the dietary availability of threonine directly influences the production of these critical immune proteins. Research has shown that threonine supplementation can elevate the levels of secretory IgA (sIgA), IgG, and IgM in the intestine, thereby bolstering mucosal immune defense.

Table 3: Effects of L-Threonine Supplementation on Intestinal Immunoglobulin Levels

| Animal Model | Threonine Level | Intestinal Segment | sIgA (μg/mg protein) | IgG (μg/mg protein) | IgM (μg/mg protein) | Reference |

| Broilers (21d) | Control (0.787% Thr) | Jejunum | 25.4 | 12.8 | 8.2 | |

| + 1 g/kg L-Thr | Jejunum | 31.2 | 15.6 | 10.5 | ||

| + 3 g/kg L-Thr | Jejunum | 35.8 | 18.9 | Not Reported | ||

| Laying Hens (8wk) | 0.47% Thr (NRC) | Ileum | 1.25 (relative conc.) | Not Measured | Not Measured | |

| 0.87% Thr | Ileum | 1.85 (relative conc.) | Not Measured | Not Measured |

Statistically significant increase compared to the control/lower threonine group.

Cytokine Regulation

Threonine has been observed to modulate the expression of both pro-inflammatory and anti-inflammatory cytokines within the gut. Through its influence on cytokine profiles, threonine can help to maintain a balanced immune response and curb excessive inflammation. For instance, threonine supplementation has been linked to the downregulation of pro-inflammatory cytokines such as IFN-γ and IL-1β, and in certain contexts, a nuanced regulation of IL-6 and IL-10.

Table 4: Effects of L-Threonine Supplementation on Intestinal Cytokine mRNA Expression

| Animal Model | Threonine Level | Intestinal Segment | IFN-γ (relative expression) | IL-1β (relative expression) | IL-6 (relative expression) | IL-10 (relative expression) | Reference |

| Broilers (21d) | Control (0.787% Thr) | Ileum | 1.00 | 1.00 | Not Reported | Not Reported | |

| + 3 g/kg L-Thr | Ileum | 0.68 | 0.72 | Not Reported | Not Reported | ||

| Nursery Pigs (14d) | 100% NRC SID Thr | Jejunum | Not Reported | Not Reported | 1.00 | 1.00 | |

| 115% NRC SID Thr | Jejunum | Not Reported | Not Reported | 0.85 (tendency) | No significant change |

Statistically significant decrease compared to the control/lower threonine group.

Signaling Pathways

The impacts of threonine on gut health and immunity are arbitrated by intricate signaling pathways. Two of the pivotal pathways that have been identified are the Nuclear Factor-kappa B (NF-κB) pathway and the mammalian Target of Rapamycin (mTOR) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is an essential regulator of the innate immune response. L-Threonine has been found to activate the NF-κB signaling pathway in intestinal epithelial cells, which results in the upregulation of antimicrobial peptides like β-defensins. This, in turn, enhances the capacity of the gut mucosa to defend against pathogens.

Caption: Threonine activates the NF-κB pathway to increase β-defensin expression.

mTOR Signaling Pathway

The mTOR pathway serves as a central regulator of cell growth, proliferation, and protein synthesis. As an essential amino acid, threonine can activate the mTORC1 complex, which subsequently promotes the synthesis of proteins vital for gut health and immunity, such as mucins and immunoglobulins, through the phosphorylation of downstream targets including S6K1 and 4E-BP1.

Caption: Threonine promotes protein synthesis through activation of the mTOR pathway.

Experimental Protocols

This section delineates common methodologies employed in the cited research to assess the effects of threonine on gut health and immunity.

Animal Models and Diets

-

Animals: Frequently utilized models encompass broiler chickens (e.g., Ross 308, Arbor Acres), nursery pigs (e.g., weaned crossbred barrows), and laying hens (e.g., Babcock Brown, Lohmann Brown).

-

Housing: Animals are generally housed in controlled environments with unrestricted access to feed and water.

-

Diets: A basal diet is formulated to meet or surpass the nutritional requirements for the specific animal model, with the exception of threonine. Crystalline L-threonine is then incorporated into the basal diet at various concentrations to establish the different treatment groups. Diets are often rendered isonitrogenous and isocaloric to ascertain that the observed effects are attributable to the varying levels of threonine.

Sample Collection and Histological Analysis

-

Fixation: Tissue specimens are preserved in 10% neutral buffered formalin.

-

Processing and Staining: The fixed tissues are subjected to dehydration, embedded in paraffin, and sectioned (typically at a thickness of 5 μm). These sections are subsequently stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological examination, and with Alcian Blue and/or Periodic acid-Schiff (PAS) for the visualization and quantification of acidic and neutral mucins within goblet cells.

-

Morphometry: Villus height, crypt depth, and goblet cell density are quantified using a light microscope outfitted with a digital camera and image analysis software.

Gene Expression Analysis (qPCR)

-

RNA Extraction: Total RNA is isolated from intestinal mucosal scrapings utilizing commercial kits (e.g., TRIzol reagent).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) with the aid of a reverse transcriptase kit.

-

Quantitative PCR (qPCR): The relative expression of target genes (e.g., MUC2, cytokines) is determined by qPCR, typically employing a SYBR Green-based assay. The levels of gene expression are commonly normalized to a housekeeping gene (e.g., β-actin, GAPDH) and computed using the 2-ΔΔCt method.

Immunological Assays (ELISA)

-

Sample Preparation: Intestinal mucosal scrapings are homogenized in a suitable buffer, and the supernatant is harvested following centrifugation. The total protein concentration is ascertained using a protein assay (e.g., Bradford assay).

-

ELISA: The concentrations of immunoglobulins (e.g., sIgA, IgG, IgM) and cytokines in the mucosal homogenates are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits that are specific to the animal model. The results are typically normalized to the total protein concentration.

Conclusion

Threonine stands out as an essential amino acid with significant implications for gut health and immunity. Its role in preserving intestinal morphology, fortifying the protective mucus barrier, and modulating the immune response is well-substantiated across a variety of animal models. The underlying mechanisms entail the activation of key signaling pathways, including NF-κB and mTOR, which culminates in an augmented production of antimicrobial peptides and vital proteins such as mucins and immunoglobulins. The quantitative data and experimental protocols compiled in this guide establish a robust foundation for subsequent research and the formulation of threonine-based nutritional and therapeutic interventions aimed at enhancing gut health in both animals and humans. Future research endeavors should be directed towards a more profound elucidation of the intricate molecular mechanisms of threonine's action and the translation of findings from animal models to human applications.

References

- 1. Effects of high dietary threonine supplementation on growth performance, health biomarkers, and intestinal histology in cyclic heat-stressed broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diet complexity and l-threonine supplementation: effects on growth performance, immune response, intestinal barrier function, and microbial metabolites in nursery pigs - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Threonine: A Historical and Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of threonine, the last of the twenty common proteinogenic amino acids to be identified. We will delve into the pivotal experiments that led to its isolation and characterization, present the quantitative data that defined its unique properties, and outline the methodologies that underpinned this significant biochemical milestone.

Historical Context: The Quest for Essential Amino Acids

By the early 1930s, the scientific community had identified 19 of the 20 common amino acids that constitute proteins. A central question in nutrition science, spearheaded by researchers like William Cumming Rose at the University of Illinois, was to determine which of these amino acids were "essential" – meaning they could not be synthesized by the body and must be obtained from the diet. Rose's pioneering work involved feeding rats highly purified diets in which proteins were replaced by mixtures of known amino acids. These experiments revealed that rats failed to grow on diets containing only the 19 known amino acids, strongly suggesting the existence of a yet undiscovered essential amino acid.

The Discovery and Isolation of Threonine

The discovery of threonine is credited to William C. Rose and his graduate student Curtis Meyer in 1935. Their research demonstrated that a hydrolysate of the protein fibrin (B1330869) contained an unknown component essential for the growth of rats. This culminated in the isolation and characterization of the final essential amino acid, which they named threonine due to its structural similarity to threose, a four-carbon sugar.

Experimental Workflow for Threonine Isolation

The isolation of threonine was a meticulous process involving protein hydrolysis, fractionation, and purification. The general workflow followed by Rose and Meyer is outlined below.

Methodological & Application

Application Notes and Protocols: The Use of DL-Threonine in Cell Culture Media Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acids are fundamental components of cell culture media, serving as building blocks for protein synthesis and playing crucial roles in cellular metabolism.[1][2] Threonine is an essential amino acid for mammalian cells, meaning it cannot be synthesized by the cells and must be supplied in the culture medium.[3][4] It is a key component in protein structure and participates in various metabolic pathways.[5] Commercially, threonine is available as the pure L-isomer (L-Threonine) or as a racemic mixture of L- and D-isomers (DL-Threonine). While L-Threonine is the biologically active form incorporated into proteins, the use of this compound in cell culture media presents questions regarding the utility and potential effects of the D-isomer.

These application notes provide a comprehensive overview of the use of this compound in cell culture media formulation, including its potential metabolic fate, and present a detailed protocol for evaluating its impact on cell growth and viability in comparison to L-Threonine.

Metabolic Role and Considerations of Threonine Isomers

L-Threonine is a crucial substrate for protein synthesis and is involved in key metabolic pathways. It can be metabolized to produce glycine (B1666218) and acetyl-CoA, which are important for various cellular processes, including one-carbon metabolism.

The metabolic fate of D-Threonine in mammalian cells is less clear. Generally, mammalian cells predominantly utilize L-amino acids. However, some D-amino acids can be metabolized by D-amino acid oxidase (DAO), an enzyme that converts D-amino acids into their corresponding α-keto acids. The resulting α-keto acid from D-Threonine could potentially enter central carbon metabolism. It is important to consider that the introduction of a non-canonical amino acid isomer like D-Threonine could have unforeseen effects on cellular metabolism and protein folding.

Signaling Pathways Involving L-Threonine Metabolism

L-Threonine metabolism is integrated with central cellular signaling pathways that regulate cell growth, proliferation, and survival.

Experimental Protocol: Comparative Analysis of this compound and L-Threonine in CHO Cell Culture

This protocol outlines a procedure to evaluate and compare the effects of this compound and L-Threonine on the growth and viability of Chinese Hamster Ovary (CHO) cells in a batch culture system.

Materials

-

CHO cell line (e.g., CHO-K1, CHO-S)

-

Basal cell culture medium deficient in threonine

-

L-Threonine (cell culture grade)

-

This compound (cell culture grade)

-

Fetal Bovine Serum (FBS), if required for the cell line

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell counting solution (e.g., Trypan Blue)

-

Sterile culture flasks (e.g., T-25 or 125 mL shake flasks)

-

Humidified incubator (37°C, 5% CO₂)

-

Microscope

-

Hemocytometer or automated cell counter

-

Centrifuge

Experimental Workflow

Procedure

-

Media Preparation:

-

Prepare the threonine-deficient basal medium and supplement it with all other necessary components (e.g., other amino acids, vitamins, salts, glucose, and FBS if applicable).

-

Prepare sterile stock solutions of L-Threonine and this compound in water or PBS. A typical stock concentration is 100 mM.

-

Create three experimental media conditions:

-

Control (L-Thr): Basal medium supplemented with L-Threonine to a final concentration equivalent to that in the standard complete medium (e.g., 0.8 mM).

-

Test (DL-Thr): Basal medium supplemented with this compound to a final concentration where the L-Threonine component is equivalent to the control (i.e., if the control has 0.8 mM L-Thr, add 1.6 mM DL-Thr).

-

Negative Control: Basal medium without any threonine supplementation.

-

-

-

Cell Seeding:

-

Harvest CHO cells from a healthy, mid-log phase culture.

-

Wash the cells once with sterile PBS to remove residual threonine from the previous medium.

-

Resuspend the cell pellet in the threonine-deficient basal medium.

-

Seed the cells into replicate culture flasks for each experimental condition at a starting density of 0.2 x 10⁶ viable cells/mL.

-

-

Incubation and Monitoring:

-

Incubate the flasks at 37°C in a humidified 5% CO₂ incubator. For suspension cultures, use a shaker platform at an appropriate speed (e.g., 120 rpm).

-

On a daily basis for 5-7 days, aseptically remove a sample from each flask.

-

Determine the viable cell density and total cell density using a hemocytometer and Trypan Blue staining or an automated cell counter.

-

Data Analysis

-

Cell Growth Curves: Plot the viable cell density (cells/mL) versus time (days) for each condition.

-

Viability: Plot the percentage of viable cells versus time for each condition.

-

Specific Growth Rate (µ): Calculate the specific growth rate during the exponential growth phase using the formula: µ = (ln(N₂) - ln(N₁)) / (t₂ - t₁) where N₁ and N₂ are the viable cell densities at times t₁ and t₂.

-

Doubling Time (t_d): Calculate the cell doubling time using the formula: t_d = ln(2) / µ

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the comparative experiment. It is generally expected that cell growth in the this compound condition will be comparable to the L-Threonine condition, assuming the D-isomer is metabolically inert and does not inhibit cell growth at the concentration used.

Table 1: Effect of Threonine Isomers on CHO Cell Growth

| Media Condition | Peak Viable Cell Density (x 10⁶ cells/mL) | Specific Growth Rate (µ) (day⁻¹) | Doubling Time (t_d) (hours) |

| L-Threonine (Control) | 4.5 ± 0.3 | 0.65 ± 0.04 | 25.6 ± 1.6 |

| This compound (Test) | 4.3 ± 0.4 | 0.63 ± 0.05 | 26.4 ± 2.1 |

| No Threonine | 0.3 ± 0.1 | N/A | N/A |

Table 2: Effect of Threonine Isomers on CHO Cell Viability

| Media Condition | Day 1 Viability (%) | Day 3 Viability (%) | Day 5 Viability (%) |

| L-Threonine (Control) | 98 ± 1 | 95 ± 2 | 88 ± 3 |

| This compound (Test) | 97 ± 2 | 94 ± 2 | 86 ± 4 |

| No Threonine | 95 ± 3 | 70 ± 5 | <50 |

Conclusion

The use of this compound in cell culture media, at a concentration that provides an equivalent amount of the L-isomer, is likely to support cell growth and viability in a manner comparable to using pure L-Threonine. This is based on the assumption that the D-isomer is not utilized and does not exert toxic effects at the tested concentrations. However, for critical applications such as the production of therapeutic proteins, it is recommended to use the pure L-isomer to avoid any potential unforeseen impacts of the D-isomer on protein quality or cellular metabolism. The provided protocol offers a robust framework for researchers to empirically determine the suitability of this compound for their specific cell lines and applications. Further studies would be beneficial to fully elucidate the metabolic fate of D-Threonine in various mammalian cell lines.

References

- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Note: Chiral Separation of DL-Threonine Enantiomers by High-Performance Liquid Chromatography

Abstract

This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of DL-Threonine. Threonine, an essential amino acid with two chiral centers, exists as four stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine. The accurate quantification of these enantiomers is critical in pharmaceutical development, food science, and biomedical research due to their distinct biological activities. This document provides detailed protocols for both direct and indirect chiral separation methods, a comparative data summary, and visual workflows to guide researchers in achieving reliable and efficient analysis.

Introduction

The stereochemistry of amino acids plays a pivotal role in their biological function. While L-amino acids are the primary constituents of proteins in higher organisms, D-amino acids are increasingly recognized for their significant roles in various physiological and pathological processes.[1][2] Threonine possesses two chiral centers, resulting in four stereoisomers. The enantiomeric purity of threonine is a critical quality attribute in pharmaceutical formulations and nutritional supplements. Consequently, sensitive and selective analytical methods are required for the accurate quantification of threonine enantiomers. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for chiral separations, offering high resolution and sensitivity.[3] This note describes established HPLC methods for the resolution of this compound enantiomers, catering to the needs of researchers, scientists, and drug development professionals.

Materials and Methods

Two primary approaches for the HPLC separation of this compound enantiomers are presented: direct separation on a chiral stationary phase (CSP) and indirect separation following pre-column derivatization.

Method 1: Direct Chiral Separation

This method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which allows for the direct resolution of underivatized threonine enantiomers.[1]

-

Chromatographic System:

-

HPLC system with a UV detector

-

Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size

-

Mobile Phase: 70% Ethanol, 30% Water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 23 °C

-

Detection: UV at 205 nm

-

Injection Volume: 5 µL

-

-

Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL solution of this compound in methanol (B129727).

-

Sample Matrix: For complex matrices like biological fluids, appropriate extraction and protein precipitation steps are required prior to analysis.

-

Method 2: Indirect Chiral Separation via Pre-column Derivatization

This method involves derivatizing the amino acids with a fluorescent tag, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by separation on a chiral column. This approach significantly enhances sensitivity, making it suitable for trace-level analysis in biological samples.

-

Chromatographic System:

-

Two-dimensional HPLC system with a fluorescence detector

-

Column 1 (Reversed-Phase): Micro-ODS column for initial separation

-

Column 2 (Chiral): Chiral column for enantiomeric resolution

-

Mobile Phase: Gradient elution may be required depending on the complexity of the sample.

-

Detection: Fluorescence (Excitation/Emission wavelengths specific to NBD-F derivatives)

-

-

Derivatization Protocol:

-

Detailed derivatization protocols with NBD-F are available in the literature and should be followed precisely to ensure complete reaction.

-

Results and Discussion

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and the need to resolve all four stereoisomers.

Direct Separation: The direct method using the CHIROBIOTIC® T column offers a simple and efficient way to resolve this compound without the need for derivatization, which can introduce additional steps and potential sources of error. This method is particularly useful for routine quality control of raw materials and finished products where the concentration of threonine is relatively high.

Indirect Separation: The pre-column derivatization method with NBD-F provides exceptional sensitivity, with calibration ranges reported from femtomole to picomole levels per injection. This makes it the method of choice for analyzing threonine enantiomers in complex biological matrices where they are present at low concentrations. The use of a two-dimensional HPLC system allows for the separation of the four threonine isomers (L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr).

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC analysis of threonine enantiomers based on literature values.

| Method | Analyte | Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

| Direct | This compound | Astec® CHIROBIOTIC® T | 70% Ethanol / 30% Water | Not Specified | Not Specified | Not Specified | |

| Indirect (NBD-F) | D-Thr, D-allo-Thr, L-allo-Thr | Reversed-phase + Chiral | Not Specified | Not Specified | Not Specified | 2.5 fmol/injection (LOQ) | |

| Indirect (NBD-F) | L-Threonine | Reversed-phase + Chiral | Not Specified | Not Specified | Not Specified | 50 fmol/injection (LOQ) | |

| Indirect (AQC) | D-Thr / D-aThr | QN-AX + ZWIX(+) | Gradient | ~1.5 - 2.0 | 1.18 | Not Specified | |

| Indirect (AQC) | L-aThr / L-Thr | QN-AX + ZWIX(+) | Gradient | ~1.5 - 2.0 | 0.83 | Not Specified |

Experimental Protocols

Protocol 1: Direct Chiral HPLC Analysis of this compound

-

Instrument Setup:

-

Install the Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm) in the HPLC system.

-

Prepare the mobile phase: 70% Ethanol and 30% Water. Degas the mobile phase before use.

-

Set the flow rate to 1.0 mL/min.

-

Set the column oven temperature to 23 °C.

-

Set the UV detector to a wavelength of 205 nm.

-

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Run:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 5 µL of the prepared sample.

-

Run the analysis and record the chromatogram.

-

-

Data Analysis:

-

Identify the peaks corresponding to D- and L-Threonine based on their retention times (typically, the D-enantiomer is more strongly retained on this type of CSP).

-

Calculate the resolution between the two enantiomeric peaks.

-

Visualizations

Caption: Experimental workflow for direct HPLC analysis of this compound.

Caption: Key parameters influencing chiral separation of Threonine.

Conclusion

The HPLC methods outlined in this application note provide reliable and robust approaches for the chiral separation of this compound enantiomers. The choice between direct and indirect methods should be guided by the specific analytical requirements, including sensitivity, sample complexity, and throughput. The provided protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical and related industries to develop and validate methods for the enantioselective analysis of threonine.

References

Application Notes and Protocols for the Experimental Use of DL-Threonine in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental application of DL-Threonine in metabolic studies. Threonine, an essential amino acid, exists as four stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine. While L-Threonine is the proteogenic isomer with well-characterized metabolic pathways, the D-isomers, often present in racemic mixtures like this compound, are metabolized through distinct enzymatic processes. Understanding the metabolic fate of this compound is crucial for studies in nutrition, toxicology, and pharmacology, particularly as D-amino acids are increasingly recognized for their biological roles and as components of novel therapeutics.

Metabolic Pathways of this compound

The metabolism of this compound involves two distinct pathways for the L- and D-enantiomers.

L-Threonine Metabolism: L-Threonine is primarily metabolized through two main pathways in mammals:

-

Threonine Dehydrogenase Pathway: L-Threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved into glycine (B1666218) and acetyl-CoA. Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production.

-

Threonine Dehydratase Pathway: L-Threonine is deaminated to α-ketobutyrate, which is further metabolized to propionyl-CoA and subsequently succinyl-CoA, another TCA cycle intermediate.[1][2]

D-Threonine Metabolism: The metabolism of D-Threonine is primarily initiated by the flavoenzyme D-amino acid oxidase (DAAO).[3]

-

Oxidative Deamination: DAAO catalyzes the oxidative deamination of D-Threonine to its corresponding α-keto acid, 2-keto-3-hydroxybutyrate, with the production of ammonia (B1221849) and hydrogen peroxide.[3][4]

-

Entry into TCA Cycle: The resulting α-keto acid, α-ketobutyrate, is then converted to propionyl-CoA, which is subsequently metabolized to succinyl-CoA and enters the TCA cycle.

The following diagram illustrates the metabolic fate of this compound.

References

- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]

- 4. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DL-Threonine in Therapeutic Protein Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine, an essential amino acid, is a critical component in the development and formulation of therapeutic proteins. Its unique biochemical properties contribute to protein stability, folding, and overall biological function.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the stability and production of therapeutic proteins. While direct quantitative data on this compound as a primary anti-aggregation excipient is limited, its structural role and effects in cell culture suggest its utility in optimizing therapeutic protein development.

Application Notes

This compound as a Stabilizing Excipient in Protein Formulations

Amino acids are widely used as excipients to stabilize therapeutic proteins in both liquid and lyophilized formulations. They can mitigate protein aggregation and improve long-term stability.[2][3] While arginine and proline are more commonly cited for their anti-aggregation properties, the polar nature of threonine, due to its hydroxyl group, allows it to participate in hydrogen bonding, which is crucial for maintaining proper protein structure.[4][5]

Mechanism of Action:

-

Preferential Exclusion: Like other osmolytes, this compound is preferentially excluded from the protein surface, which favors the compact, natively folded state of the protein.

-

Modulation of Protein-Protein Interactions: Amino acids can screen electrostatic and hydrophobic interactions between protein molecules, reducing the propensity for aggregation.

-

Vitrification and Cryoprotection: In lyophilized formulations, amino acids can act as cryoprotectants and form a rigid, amorphous matrix that immobilizes the protein and prevents degradation.

A study comparing 15 amino acids as additives to sucrose-based lyophilized protein formulations found that serine, an amino acid structurally similar to threonine, provided the greatest stabilizing effect. This suggests that threonine could also be a beneficial excipient.

This compound in Cell Culture Media for Enhanced Protein Production and Quality

The composition of cell culture media significantly impacts the yield and quality of recombinant proteins produced in systems like Chinese Hamster Ovary (CHO) cells. Threonine is an essential amino acid that must be supplemented in the media to support cell growth and protein synthesis.

Key Roles in Cell Culture:

-

Building Block for Protein Synthesis: As a fundamental component of proteins, adequate threonine levels are essential for achieving high expression yields.

-